3-(2-Aminoethyl)-5-methoxy-2-methylbenzofuran, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-5-methoxy-2-methylbenzofuran, hydrochloride is a chemical compound that belongs to the class of benzofurans. This compound is characterized by the presence of an aminoethyl group, a methoxy group, and a methyl group attached to the benzofuran ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-methoxy-2-methylbenzofuran, hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the aminoethyl group and the methoxy group. The final step involves the formation of the hydrochloride salt.
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.
Introduction of Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine.
Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ethylenediamine, methyl iodide.
Major Products Formed
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
3-(2-Aminoethyl)-5-methoxy-2-methylbenzofuran, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-5-methoxy-2-methylbenzofuran, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can interact with active sites of enzymes, while the methoxy and methyl groups can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminoethyl)indole: Similar structure with an indole core instead of a benzofuran core.
5-Methoxy-2-methylbenzofuran: Lacks the aminoethyl group.
2-Methylbenzofuran: Lacks both the aminoethyl and methoxy groups.
Uniqueness
3-(2-Aminoethyl)-5-methoxy-2-methylbenzofuran, hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the aminoethyl group enhances its reactivity and potential biological activity, while the methoxy and methyl groups contribute to its stability and solubility.
Properties
CAS No. |
28089-05-6 |
---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
2-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethylazanium;chloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-10(5-6-13)11-7-9(14-2)3-4-12(11)15-8;/h3-4,7H,5-6,13H2,1-2H3;1H |
InChI Key |
GRZRCLATEAOUIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)CC[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.